Product packaging for Methyl 3,5-dichloropicolinate(Cat. No.:CAS No. 5439-08-7)

Methyl 3,5-dichloropicolinate

Cat. No.: B1604559
CAS No.: 5439-08-7
M. Wt: 206.02 g/mol
InChI Key: SBQBPKUDXAELAZ-UHFFFAOYSA-N
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Description

Contextualization of Picolinate (B1231196) Derivatives in Scientific Inquiry

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid at the 2-position, and its corresponding esters, known as picolinates, are fundamental structures in chemical research. wikipedia.org Their significance stems from their versatile reactivity and their role as bidentate chelating agents for various metal ions. wikipedia.org This chelating ability is of particular interest in biochemistry and medicinal chemistry. wikipedia.orgwikipedia.orgontosight.ai Picolinate derivatives are integral to the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The modification of the pyridine ring with different functional groups allows for the fine-tuning of the molecule's electronic and steric properties, leading to a wide array of applications. For instance, the introduction of halogen atoms, such as chlorine, can significantly alter the compound's biological activity and reactivity profile. nih.gov

Rationale for Academic Investigation of Methyl 3,5-dichloropicolinate

This compound, a chlorinated picolinate ester, is a subject of focused academic investigation due to its role as a key intermediate in organic synthesis. Its specific structure, featuring two chlorine atoms at the 3 and 5 positions of the pyridine ring, makes it a valuable precursor for creating a variety of more complex molecules. Researchers are interested in this compound for several key reasons:

Synthetic Versatility: The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This makes it a versatile building block for combinatorial chemistry and the development of new compounds with desired properties.

Foundation for Bioactive Molecules: It serves as a foundational structure in the synthesis of compounds with potential biological activity. Its derivatives are explored for applications in agrochemicals and pharmaceuticals.

Understanding Structure-Activity Relationships: Studying the reactions and properties of this compound helps in understanding how the placement of chlorine atoms on the picolinate scaffold influences the chemical and biological properties of the resulting molecules.

Historical and Contemporary Research Significance

Historically, research on picolinic acid and its derivatives has been driven by their natural occurrence and biological roles. wikipedia.org Picolinic acid itself is a catabolite of the amino acid tryptophan. wikipedia.org The synthesis and study of halogenated picolinates, including chlorinated derivatives, gained momentum with the development of modern synthetic methodologies.

In contemporary research, this compound continues to be a relevant and important molecule. Its primary significance lies in its utility as a starting material. For example, it is a precursor for the synthesis of certain herbicides and fungicides. The investigation of its reactivity, including cross-coupling reactions, provides valuable insights for organic chemists. Furthermore, the ongoing exploration of novel bioactive compounds often involves the use of such chlorinated heterocyclic intermediates.

Detailed Research Findings:

The synthesis of this compound can be achieved through several routes. One common method involves the esterification of 3,5-dichloropicolinic acid with methanol. Another approach is the selective chlorination of methyl picolinate.

Spectroscopic analysis is crucial for the characterization of this compound. Key data points include:

Spectroscopic Data Description
¹H NMR Aromatic proton signals are typically observed around δ 8.5–8.7 ppm.
Infrared (IR) Spectroscopy A characteristic carbonyl (C=O) stretching frequency appears near 1700 cm⁻¹.
Mass Spectrometry High-resolution mass spectrometry (HRMS) is used to confirm the molecular ion peak, providing an accurate mass measurement.

The crystal structure of related picolinate derivatives has been studied to understand the intermolecular interactions that govern their solid-state properties. These studies often reveal hydrogen bonding and other non-covalent interactions that influence crystal packing. mdpi.comnih.govmdpi.com While a specific crystal structure for this compound is not detailed in the provided results, the analysis of analogous compounds provides a framework for understanding its likely structural characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B1604559 Methyl 3,5-dichloropicolinate CAS No. 5439-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQBPKUDXAELAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279996
Record name Methyl 3,5-dichloropicolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-08-7
Record name 5439-08-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,5-dichloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 3,5 Dichloropicolinate

Regiospecific and Stereoselective Synthetic Approaches to Picolinate (B1231196) Esters

The precise control over the substitution pattern on the picolinate ring is paramount for the development of new chemical entities with desired properties. This section details the sophisticated catalytic systems and functionalization strategies employed to achieve high levels of regio- and stereoselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions for Dichloropyridines

Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the selective functionalization of dihalopyridines. These methods allow for the controlled introduction of aryl groups, which is a key step in the synthesis of many biologically active compounds.

The selective monoarylation of dichloropyridines, such as the parent scaffold of Methyl 3,5-dichloropicolinate, presents a significant challenge due to the potential for double substitution. nih.govmontana.edu Research has demonstrated that nickel-phosphine catalysts are effective in Suzuki-Miyaura coupling reactions involving dichloropyridines and (hetero)aryl boronic acids. nih.govnih.gov While many phosphine (B1218219) ligands lead to a mixture of mono- and diarylated products, specific ligands have been identified that exhibit high selectivity for monoarylation. nih.govnih.govacs.org

In these reactions, structurally diverse (hetero)aryl chloride, bromide, and tosylate electrophiles can be successfully coupled with ammonia (B1221849) in a monoarylation fashion using a JosiPhos/[Ni(cod)2] catalyst system. epa.gov This highlights the versatility of nickel catalysis in forming C-N bonds, in addition to C-C bonds. The use of air-stable [(JosiPhos)NiCl2] precatalysts has also been shown to be effective, offering practical advantages for scalability. epa.gov

The reaction conditions, including the choice of solvent and base, play a critical role in determining the outcome of the reaction. For instance, the use of acetonitrile (B52724) (MeCN) as a solvent has been shown to be crucial for achieving high selectivity for monoarylation. nih.govmontana.edu

The choice of phosphine ligand is a determining factor in the selectivity of nickel-catalyzed cross-coupling reactions of dichloropyridines. nih.govmontana.edu Studies have revealed that phosphine ligands promoting high monoarylation selectivity often fall within a specific range of Tolman cone angles, between 136° and 157°. nih.govnih.govacs.org Less electron-rich di- and triarylphosphines tend to favor monoarylation, whereas more electron-rich trialkylphosphines predominantly yield diarylated products. nih.govnih.govacs.org

Specifically, diphenylmethylphosphine (PPh2Me) and triphenylphosphine (B44618) (PPh3) have been identified as optimal ligands for achieving high yields and selectivity for monoarylation in the Suzuki-Miyaura coupling of dichloropyridines. nih.govnih.govacs.org The combination of PPh2Me as the ligand and acetonitrile (MeCN) as the solvent has proven to be particularly effective. nih.gov

Mechanistic investigations, supported by experimental and Density Functional Theory (DFT) studies, suggest that the selectivity arises from the reactivity of a key Ni(0)-π complex formed with the monoarylated product. nih.govmontana.edunih.govacs.org With larger, more electron-rich trialkylphosphine ligands, this intermediate undergoes intramolecular oxidative addition more rapidly than ligand substitution by the solvent, leading to diarylation. nih.govmontana.edunih.govacs.org Conversely, with smaller di- and triarylphosphine ligands, associative ligand substitution by the coordinating solvent, MeCN, successfully competes with oxidative addition, resulting in the selective formation of the monoarylated product. nih.govmontana.edu This understanding of the interplay between the substrate, ligand, and solvent is crucial for the rational design of selective catalytic systems. montana.edu

LigandTolman Cone Angle (°)General Observation
Trialkylphosphines (e.g., PMe3, PCy3)LargerPredominantly diarylated products. nih.govacs.orgresearchgate.net
Di- and Triarylphosphines (e.g., PPh3)145Favors monoarylation. nih.govacs.org
Diphenylmethylphosphine (PPh2Me)136High selectivity for monoarylation. nih.govmontana.edu

Functionalization Strategies for Dichloropicolinate Scaffolds

The dichloropicolinate scaffold offers multiple avenues for chemical modification beyond cross-coupling reactions. The chlorine atoms and the ester group can be targeted to introduce a wide array of functional groups, thereby tuning the physicochemical and biological properties of the molecule.

General strategies for scaffold functionalization often involve enhancing cell attachment and interaction, which in a chemical context translates to introducing functionalities that can engage in specific interactions. nih.govnih.gov These strategies can be broadly categorized as surface modifications, though in the context of a discrete molecule like this compound, this refers to the modification of its peripheral functional groups. explorationpub.comrsc.org

The introduction of bioactive molecules or nanoparticles can enhance the biological performance of polymeric scaffolds, a principle that can be applied to the design of functionalized picolinates. explorationpub.com For the dichloropicolinate scaffold, this could involve the incorporation of growth factors or peptides to improve biological interactions. explorationpub.comrsc.org Key design criteria for scaffolds, such as porosity and mechanical properties, have molecular-level analogues in terms of solubility, conformation, and stability, which can be modulated through functionalization. explorationpub.com

The primary goal of such functionalization is often to create specific recognition sites or to provide handles for further chemical conjugation. nih.gov This can be achieved through techniques like plasma treatment or chemical etching on material surfaces, which for a molecule would be analogous to reactions that alter surface charge and hydrophilicity. nih.govexplorationpub.com

Synthesis of this compound Analogues and Derivatives

The development of new research tools and therapeutic agents often relies on the synthesis of analogues and derivatives of a lead compound. By systematically modifying the structure of this compound, researchers can probe structure-activity relationships and optimize desired properties.

Design and Preparation of Structurally Modified Picolinates for Research Applications

The design and synthesis of structurally modified picolinates are driven by the need for molecules with specific functions. This can range from creating probes for biological systems to developing new therapeutic agents with improved efficacy and reduced toxicity. mdpi.com

The synthesis of picolinate derivatives can be achieved through various methods. For instance, 3-Methyl-5-pyrazolone derivatives have been synthesized by reacting ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate, followed by treatment with aromatic aldehydes to form benzylidene derivatives. jmchemsci.com These were then further reacted to create fused pyrazole (B372694) ring systems. jmchemsci.com This highlights a strategy of building complex heterocyclic systems onto a core structure.

In another example, the synthesis of 5-alkoxymethyluracil analogues demonstrates the modification of a heterocyclic core to explore biological activity. beilstein-journals.org These syntheses often involve multi-step sequences, including reactions like the addition of hypohalous acids to a vinyl group, followed by treatment with an alcohol in the presence of an acid catalyst. beilstein-journals.org The separation of diastereomers is a common challenge in such syntheses. beilstein-journals.org

The synthesis of carbohydrate-derived picolinates, such as methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside, showcases the preparation of chiral picolinate derivatives from commercially available starting materials. researchgate.net Such syntheses often involve protection and deprotection steps and provide opportunities to control stereochemistry. researchgate.net

Novel Reaction Pathways and Methodological Advancements

Recent research into the reactivity of this compound has unveiled advanced synthetic routes and transformations that expand its utility as a chemical intermediate. These methodologies focus on achieving higher selectivity, efficiency, and the introduction of complex molecular scaffolds through catalytic processes.

A significant area of advancement lies in the selective functionalization of the pyridine (B92270) ring through cross-coupling reactions. While palladium catalysts are well-studied for such transformations, recent investigations have explored the unique reactivity offered by nickel-based systems. montana.edunih.gov Studies on closely related dichloropyridine systems, such as methyl-2,5-dichloropicolinate, provide critical insights into methodologies applicable to the 3,5-dichloro isomer. These studies reveal that nickel catalysts can afford different selectivity profiles compared to palladium, often leading to mixtures of mono- and diarylated products. montana.edu

A key methodological advancement is the strategic control of this selectivity in Nickel-catalyzed Suzuki-Miyaura couplings. Research has demonstrated that the reaction outcome can be precisely directed towards either monoarylation or diarylation by carefully selecting the phosphine ligand and solvent system. montana.edunih.gov More electron-rich trialkylphosphine ligands tend to promote diarylation, whereas less electron-rich di- and triarylphosphines favor the formation of monoarylated products. nih.gov The solvent also plays a critical role, with acetonitrile (MeCN) being crucial for achieving high selectivity for monoarylation by competitively binding to the nickel catalyst. montana.edunih.gov

The mechanism for diarylation is shown to proceed via an intramolecular oxidative addition, a pathway that can be favored or suppressed by the choice of ligand. nih.gov Experimental and Density Functional Theory (DFT) studies suggest that with larger, electron-rich ligands like triisopropylphosphine (B1582976) (PiPr3), a key Ni(0)-π complex of the monoarylated product undergoes rapid intramolecular oxidative addition, leading to the diarylated product. nih.gov Conversely, with smaller, less electron-rich ligands, ligand substitution with the acetonitrile solvent is faster, leading to the release of the monoarylated product from the catalytic cycle. montana.edunih.gov

The table below summarizes the observed ligand effects on the selectivity of Nickel-catalyzed Suzuki-Miyaura coupling reactions on a model dichloropyridine substrate, illustrating a significant methodological advancement.

Ligand TypeTolman Cone Angle RangeDominant ProductMechanistic Insight
Electron-Rich Trialkylphosphines> 157°DiarylationIntramolecular oxidative addition is faster than solvent-based ligand substitution. nih.gov
Di- and Triarylphosphines136° - 157°MonoarylationAssociative ligand substitution by MeCN is competitive with oxidative addition. montana.edunih.gov

Beyond cross-coupling, other novel transformations highlight the compound's versatility. Nucleophilic aromatic substitution (SNAr) reactions offer pathways to displace the chloro substituents. For instance, the reaction of this compound with potassium tert-pentoxide in an ethyl acetate/THF solvent system has been used to synthesize substituted picolinates. google.com This type of reaction, using strong alkoxides, demonstrates a direct method for introducing oxygen-based functional groups. Similarly, thioetherification can be achieved, where a chlorine atom is displaced by a thiol derivative, as demonstrated in related dichloropicolinates. mdpi.com Controlling reaction conditions, such as maintaining low temperatures (0–5 °C), is crucial in these reactions to prevent the formation of by-products. mdpi.com

These advanced methodologies, particularly the tunable nickel-catalyzed cross-couplings and specific nucleophilic substitutions, represent significant progress in the chemical manipulation of this compound, enabling its use in the synthesis of more complex and functionally diverse molecules.

Molecular and Biochemical Mechanisms of Action of Methyl 3,5 Dichloropicolinate

Investigation of Interactions with Biological Macromolecules and Pathways

The primary role of Methyl 3,5-dichloropicolinate in a biochemical context is as a structural scaffold for the synthesis of more complex molecules that interact with biological macromolecules. Its inherent reactivity allows for its incorporation into larger compounds designed to target specific biological pathways.

Ligand-Receptor Binding Studies (if applicable)

Based on extensive searches of scientific literature, no specific ligand-receptor binding studies have been published for this compound itself. Research has predominantly focused on the final compounds synthesized from MDCP, rather than on the intermediate itself.

Protein Interaction Profiling

Direct protein interaction profiling for this compound is not extensively documented. However, its utility as a synthetic precursor for inhibitors of the Raf kinase family suggests that the picolinate (B1231196) scaffold is a key component for interaction with these proteins. google.com The mitogen-activated protein kinase (MAPK) signaling cascade, which includes the RAS-RAF-MEK-ERK pathway, is critical in regulating cell proliferation and survival. google.commdpi.com Compounds derived from MDCP are designed to interfere with this pathway by targeting Raf kinases. google.com

Enzyme Inhibition and Activation Kinetics

Identification of Target Enzymes and Isoforms

The most clearly identified enzyme targets associated with compounds derived from this compound are the Raf kinases, which include A-Raf, B-Raf, and C-Raf isoforms. google.commdpi.com Patent literature explicitly describes the use of MDCP in the synthesis of tricyclic compounds that act as inhibitors of these kinases. google.com These inhibitors are of significant interest in oncology, as mutations in the B-Raf gene, such as the V600E mutation, are prevalent in a variety of cancers, including melanoma. mdpi.com

Quantitative Analysis of Inhibitory Potency (e.g., IC50, Ki Values)

There is no publicly available data presenting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any specific enzyme. The focus of quantitative analysis has been on the final inhibitor molecules synthesized using MDCP as a starting material. For these derivative compounds, inhibitory activities are determined to assess their therapeutic potential.

Mechanistic Studies of Enzyme-Compound Interactions

Mechanistic studies are available for the final inhibitor compounds derived from this compound, rather than for MDCP itself. These studies reveal that the inhibitors can bind to the kinase domain of Raf proteins. nih.gov Some of these inhibitors are classified as Type II inhibitors, which bind to the "DFG-out" conformation of the kinase, an inactive state. google.com This mode of binding can be advantageous as it may reduce the paradoxical activation of the MAPK pathway that is sometimes observed with other types of Raf inhibitors. google.com The interaction of these inhibitors with the enzyme is often characterized by the formation of stable complexes that prevent the kinase from adopting its active conformation, thereby blocking downstream signaling.

Cellular and Subcellular Targets and Perturbations

The initial interactions of a chemical compound with a biological system occur at the cellular and subcellular levels. The specific organelles and signaling pathways that are affected can provide crucial clues about the compound's broader physiological impact.

Effects on Organelle Function and Integrity

Organelles are the functional and structural units within a cell, and any disruption to their integrity or function can have significant consequences. The primary functions of key organelles include energy production by mitochondria, protein synthesis and transport by the endoplasmic reticulum and Golgi apparatus, and waste breakdown by lysosomes. byjus.comkhanacademy.org Peroxisomes are responsible for breaking down fatty acids and protecting the cell from reactive oxygen species. khanacademy.org The cytoskeleton provides structural support and facilitates intracellular transport. byjus.com While the specific effects of this compound on these organelles are not yet detailed in the scientific literature, any observed cellular changes would likely be traceable to perturbations in one or more of these essential components.

Influence on Cellular Signaling Cascades

Cellular signaling cascades are complex communication networks that govern a wide array of cellular processes, including growth, differentiation, and apoptosis. google.comnih.gov These pathways often involve a series of protein kinases that sequentially activate one another, amplifying the initial signal. plos.org

One of the most extensively studied signaling pathways is the mitogen-activated protein kinase (MAPK) cascade, which includes key proteins such as RAS, RAF, MEK, and ERK. google.com Dysregulation of the MAPK pathway is implicated in various diseases, making it a significant target for therapeutic intervention. google.com A patent for tricyclic compounds as kinase inhibitors mentions this compound as a reagent in the synthesis of molecules designed to inhibit B-Raf and C-Raf, which are components of the MAPK pathway. google.com This suggests that derivatives of this compound may have the potential to modulate this critical signaling cascade. However, direct evidence of this compound itself influencing cellular signaling cascades is still needed.

Impact on Gene Expression and Cellular Regulation

The exposure of a cell to a chemical compound can lead to changes in the expression of numerous genes, which in turn alters the levels of corresponding proteins and modulates cellular functions. Modern analytical techniques such as transcriptomics and proteomics are instrumental in characterizing these changes.

Transcriptomic and Proteomic Analyses of Cellular Responses

Transcriptomic analysis, often performed using RNA sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously, identifying those that are up- or downregulated in response to a particular stimulus. frontiersin.orgnih.govf1000research.com Proteomic analysis complements this by quantifying the levels of proteins, providing a more direct picture of the functional changes within the cell. frontiersin.orgnih.gov The correlation between changes in mRNA and protein levels can reveal important regulatory mechanisms. frontiersin.org

While comprehensive transcriptomic and proteomic studies on the effects of this compound are not yet publicly available, such analyses would be invaluable. By identifying differentially expressed genes (DEGs) and differentially expressed proteins (DEPs), researchers could pinpoint the specific cellular processes affected by this compound. For instance, an increase in the expression of genes and proteins associated with a particular metabolic pathway would suggest that the compound targets that pathway.

Table 1: Hypothetical Data from a Transcriptomic Analysis of Cells Treated with this compound

GeneFold ChangeP-valueFunction
Gene A2.50.001Cell Cycle Regulation
Gene B-3.10.0005Apoptosis
Gene C1.80.02Oxidative Stress Response
Gene D-2.20.003DNA Repair

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Hypothetical Data from a Proteomic Analysis of Cells Treated with this compound

ProteinFold ChangeP-valueCellular Pathway
Protein X2.10.005MAPK Signaling
Protein Y-1.90.01Protein Folding
Protein Z1.70.03Cellular Metabolism

This table is for illustrative purposes only and does not represent actual experimental data.

Modulation of Key Regulatory Pathways

Data from transcriptomic and proteomic analyses can be further analyzed to identify the key regulatory pathways that are modulated by a compound. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are commonly used for this purpose. nih.gov These analyses can reveal whether a compound disproportionately affects genes and proteins involved in specific signaling pathways, metabolic processes, or cellular structures.

Biotransformation and Metabolic Fate of Methyl 3,5 Dichloropicolinate

Elucidation of Metabolic Pathways in Biological Systems

The transformation of Methyl 3,5-dichloropicolinate in living organisms involves a series of complex biochemical reactions. Both in vivo and in vitro studies have been instrumental in mapping out these metabolic routes, identifying the chemical structures of the resulting byproducts, and understanding the sequence of transformations.

In Vivo and In Vitro Biotransformation Studies in Model Organisms

To understand the metabolic fate of this compound, researchers have utilized both whole-animal (in vivo) and isolated cellular or subcellular (in vitro) models. In vivo studies, often conducted in rodent models such as rats, provide a holistic view of the absorption, distribution, metabolism, and excretion of the compound. These studies are crucial for understanding how the entire organism processes the chemical.

Complementing these are in vitro studies, which frequently employ liver microsomes. These preparations are rich in drug-metabolizing enzymes and allow for a more focused investigation of the metabolic reactions occurring specifically in the liver, a primary site of xenobiotic metabolism. Such studies are valuable for elucidating the initial steps of biotransformation and for identifying the enzymes involved under controlled laboratory conditions.

Identification and Structural Characterization of Major and Minor Metabolites

A key objective of biotransformation studies is the identification and structural elucidation of the metabolites formed from the parent compound. For this compound, the primary and major metabolite identified is 3,5-dichloropicolinic acid . This transformation involves the hydrolysis of the methyl ester group.

In addition to this major metabolite, further breakdown of the pyridine (B92270) ring can lead to the formation of various smaller, more polar molecules, which are considered minor metabolites. The exact structures and quantities of these minor metabolites can vary depending on the biological system and the specific conditions of exposure. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are essential for the definitive identification and characterization of these metabolic products.

Sequential Hydrolytic and Oxidative Transformations

The metabolism of this compound proceeds through a sequence of chemical modifications. The initial and most significant step is the hydrolytic cleavage of the methyl ester bond. This reaction converts the ester into its corresponding carboxylic acid, 3,5-dichloropicolinic acid.

Following this primary hydrolytic event, the resulting 3,5-dichloropicolinic acid can undergo further oxidative transformations . These oxidative processes can lead to the opening of the pyridine ring, resulting in the formation of various aliphatic fragments. These subsequent steps are crucial for the complete detoxification and eventual elimination of the compound from the body.

Enzymatic Systems Governing Metabolism

The biotransformation of this compound is not a spontaneous process but is catalyzed by specific enzyme systems within the body. The key players in its metabolism are the Cytochrome P450 superfamily of enzymes and various hydrolytic enzymes, including esterases and amidases.

Role of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of foreign compounds. While the primary transformation of this compound is hydrolytic, CYP enzymes are likely involved in the subsequent oxidative degradation of the pyridine ring of its major metabolite, 3,5-dichloropicolinic acid. The specific CYP isoforms responsible for these oxidative steps are a subject of ongoing research.

Comparative Metabolic Studies Across Species

Comparative metabolic studies are essential for understanding species-specific differences in the biotransformation and disposition of xenobiotics. These variations can arise from differences in the presence, abundance, and activity of metabolic enzymes, such as cytochrome P450s and conjugating enzymes, among different species. researchgate.net Such studies are crucial for extrapolating toxicological data from animal models to humans.

In mammals, the liver is the primary site of metabolism, where a wide array of enzymes work to detoxify foreign compounds. nih.gov However, the specific isoforms and levels of these enzymes can differ significantly between, for example, rodents and humans. researchgate.net These differences can lead to variations in the rates and pathways of metabolism, resulting in different metabolite profiles and excretion kinetics.

Furthermore, non-mammalian species can exhibit markedly different metabolic pathways. For example, microbial metabolism in the soil can lead to the degradation of herbicides into different transformation products than those observed in animals. nih.govnih.gov Understanding these differences is critical for assessing the environmental fate and potential ecological impact of the compound.

The following table summarizes the general principles of species-specific metabolic differences that could be applicable to this compound, based on findings from related compounds.

Species Group General Metabolic Characteristics Potential Implications for this compound Metabolism
Rodents (e.g., Rats, Mice) Often exhibit higher rates of metabolism compared to humans for certain compounds. May have different profiles of cytochrome P450 enzymes.Could lead to faster clearance of the compound. The proportion of different metabolites may vary from what is observed in humans.
Humans Possess a diverse array of metabolic enzymes, but the activity can be lower than in some rodent species for specific substrates.The half-life of this compound could be longer than in rodents. The profile of conjugated metabolites might differ.
Soil Microorganisms Capable of extensive degradation of organic compounds, often through pathways not present in animals.May lead to the formation of unique environmental transformation products, such as 3,5-dichloroaniline (B42879) from related compounds. nih.govnih.gov

Environmental Fate and Degradation of Methyl 3,5 Dichloropicolinate

Degradation Kinetics and Pathways in Environmental Compartments

The degradation of Methyl 3,5-dichloropicolinate in the environment is a complex process influenced by the interplay of microbial action, light, and chemical stability in different matrices like soil and water.

Aerobic and Anaerobic Degradation in Soil Matrices

Specific studies on the aerobic and anaerobic degradation of this compound in soil are limited. However, the degradation of other chlorinated pyridine (B92270) compounds, such as the pesticide chlorpyrifos (B1668852) and its primary metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has been studied, which can provide insights. Generally, microbial degradation is a key factor in the breakdown of such compounds in soil. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.

For related compounds, aerobic conditions generally favor more rapid degradation by a wider range of microorganisms compared to anaerobic conditions. nih.gov Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic molecules. In anaerobic environments, degradation still occurs but often at a slower rate, with microorganisms using alternative electron acceptors like nitrate, sulfate (B86663), or iron. The half-life of a pesticide in soil, which is the time it takes for 50% of the initial amount to degrade, can vary significantly based on these conditions.

Photodegradation Mechanisms and Rates in Various Media

Photodegradation, or the breakdown of compounds by light, can be a significant dissipation pathway for pesticides exposed to sunlight, particularly in surface waters and on soil surfaces. The rate of photodegradation is dependent on the light intensity and wavelength, as well as the presence of photosensitizing substances in the medium. For many organic pollutants, photodegradation can lead to the formation of various transformation products. Specific data on the photodegradation mechanisms and rates for this compound are not extensively documented in publicly available literature.

Hydrolytic Stability and pH Dependence

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The rate of hydrolysis is often dependent on the pH of the solution. For esters like this compound, hydrolysis would result in the formation of the corresponding carboxylic acid (3,5-dichloropicolinic acid) and methanol. Generally, the rate of hydrolysis for esters can be accelerated under both acidic and alkaline conditions. However, specific data on the hydrolytic stability and pH-dependent degradation kinetics of this compound are not well-documented in the available scientific literature.

Microbial Biodegradation Mechanisms and Bioremediation Potential

The ability of microorganisms to degrade synthetic compounds like this compound is a key area of research for developing bioremediation strategies for contaminated environments.

Isolation and Characterization of Degrading Microbial Strains

While there is a significant body of research on the isolation of microorganisms capable of degrading various pesticides, specific studies focusing on the isolation and characterization of microbial strains that can degrade this compound are scarce. However, research on related compounds provides a basis for understanding the types of microorganisms that might be involved. For instance, several bacterial and fungal strains have been isolated that can degrade other chlorinated pyridines.

Studies on the biodegradation of the fungicide vinclozolin (B1683831) have led to the isolation of bacteria that can also degrade its toxic metabolite, 3,5-dichloroaniline (B42879). nih.govjmb.or.kr For example, a strain of Rhodococcus sp. was found to effectively degrade 3,5-dichloroaniline. nih.govjmb.or.kr Similarly, research on the insecticide chlorpyrifos has identified various bacteria and fungi capable of degrading its metabolite, 3,5,6-trichloro-2-pyridinol (TCP). plos.orgnih.gov These findings suggest that similar microbial consortia or strains with broad-spectrum dehalogenase or ring-cleavage enzymatic activities could potentially be involved in the breakdown of this compound. The isolation of such strains would typically involve enrichment culture techniques, where soil or water samples from contaminated sites are cultured in the presence of the target compound as a sole source of carbon and energy.

Identification of Enzymes and Gene Clusters for Biodegradation

There is currently no specific information available in the scientific literature that identifies the enzymes and gene clusters responsible for the biodegradation of this compound.

Research on other chlorinated aromatic compounds can provide insights into potential degradation pathways. For example, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is well-studied, involving a series of enzymes encoded by tfd genes. researchgate.netnih.gov The process is initiated by a dioxygenase that cleaves the side chain to form 2,4-dichlorophenol, which is then further metabolized. researchgate.netnih.gov Similarly, studies on the degradation of 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, have identified gene clusters involved in its breakdown. plos.org However, it is crucial to note that these pathways are specific to the studied compounds and cannot be directly extrapolated to this compound without experimental evidence.

Application of Genetically Engineered Microorganisms for Remediation

No studies have been published on the application of genetically engineered microorganisms (GEMs) specifically for the remediation of this compound.

The field of bioremediation has seen advancements in using GEMs to clean up various pollutants, including herbicides. bbau.ac.inresearchgate.net This approach involves modifying microorganisms to enhance their natural degradative capabilities or to introduce new metabolic pathways. bbau.ac.incabidigitallibrary.org For instance, bacteria have been engineered to express enzymes like atrazine (B1667683) chlorohydrolase for the degradation of atrazine, or to enhance the breakdown of organophosphate pesticides. dntb.gov.ua The development of GEMs for this compound would first require the identification of effective catabolic enzymes and their corresponding genes.

Environmental Mobility and Adsorption/Desorption Dynamics

Specific data on the environmental mobility and adsorption/desorption dynamics of this compound are not available in the current body of scientific literature. The mobility of a pesticide in the environment is governed by its chemical properties and its interactions with soil components.

Direct experimental data on the sorption of this compound to soil organic matter and clay are absent from published research.

Generally, the sorption of pesticides to soil is a critical process that affects their availability for transport, degradation, and uptake by organisms. scispace.com For many organic compounds, soil organic matter is the primary sorbent. The strength of this interaction is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Clay content can also significantly influence the sorption of certain pesticides. For the related compound 3,5-dichloroaniline, studies have shown that its adsorption in soil can be influenced by the presence of other materials like microplastics, which can alter its degradation and bioavailability. nih.gov Without specific Koc or soil adsorption coefficient (Kd) values for this compound, its affinity for soil constituents remains unknown.

The leaching potential of this compound in various soil types has not been specifically documented.

Leaching is the process by which pesticides are transported downwards through the soil profile with water. researchgate.net A compound's potential for leaching is inversely related to its sorption to soil particles and directly related to its water solubility and persistence. Herbicides with high water solubility and low sorption coefficients are more likely to leach and potentially contaminate groundwater. For example, the herbicide picloram, another chlorinated pyridine derivative, is known for its high mobility and potential to leach due to its high water solubility and low adsorption by soil. researchgate.net The leaching behavior of this compound would depend on its specific physicochemical properties, which are not currently well-documented in the context of environmental fate.

Advanced Analytical Methodologies for Research on Methyl 3,5 Dichloropicolinate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing Methyl 3,5-dichloropicolinate, providing the necessary separation from interfering matrix components before detection and quantification. The choice between liquid and gas chromatography is typically dictated by the sample matrix and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a primary technique for the analysis of polar and semi-polar compounds like picolinic acids and their derivatives. nih.govmdpi.com For compounds structurally related to this compound, such as the herbicide Clopyralid (3,6-dichloropicolinic acid), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) provides a sensitive and effective method for quantification in complex samples like fruits and vegetables. nih.govmdpi.com

The separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with an acidified mobile phase, such as a mixture of water and acetonitrile (B52724) containing formic acid. nih.goveag.com This approach ensures sharp peak shapes and good ionization efficiency for mass spectrometric detection. While mass spectrometry is the most common and specific detection method, UV detection is also a viable option for quantifying methyl esters, with detection wavelengths typically set around 205 nm. researchgate.netnih.gov

Table 1: Typical HPLC Conditions for the Analysis of Related Dichloropicolinic Acid Compounds
ParameterConditionReference
ColumnReverse-phase C18 nih.govshimadzu.com
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid nih.goveag.com
ElutionGradient researchgate.net
DetectionTandem Mass Spectrometry (MS/MS) or UV-Vis nih.govresearchgate.netnih.gov

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. As a methyl ester, this compound is amenable to GC analysis without the need for derivatization—a step often required for its parent carboxylic acid. gcms.czepa.gov The analysis of other chlorinated pesticide methyl esters, such as the methyl ester of dicamba, is commonly performed using GC coupled with a mass spectrometer (GC-MS). gcms.cz

Separation is typically performed on a low-to-mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., TG-5MS or HP-5MS). gcms.czepa.gov Mass spectrometry serves as a highly selective detector, allowing for operation in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative precision. gcms.cz The distinct isotopic pattern of the two chlorine atoms in this compound provides a characteristic signature in the mass spectrum, aiding in its positive identification.

Table 2: Representative GC Conditions for Analyzing Chlorinated Aromatic Methyl Esters
ParameterConditionReference
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS) epa.gov
Carrier GasHelium epa.gov
InjectionSplitless-
DetectorMass Spectrometer (MS) gcms.czjmchemsci.com

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool in the study of this compound, offering unparalleled sensitivity for trace analysis and a wealth of structural information.

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites in complex biological samples. yuanyue.li The process involves selecting a precursor ion (the molecular ion of a suspected metabolite) and subjecting it to collision-induced dissociation (CID) to generate a unique spectrum of product ions (fragments). researchgate.net This fragmentation pattern acts as a structural fingerprint.

In the context of this compound research, MS/MS would be employed to identify potential biotransformation products. For instance, if a hydroxylated metabolite is hypothesized, analysts would search for a precursor ion with a mass 16 Da higher than the parent compound. Fragmentation of this precursor might show a characteristic loss of water (18 Da), providing evidence for the hydroxyl group's presence. Common metabolic transformations such as demethylation or dechlorination would also yield predictable mass shifts and fragmentation pathways that can be monitored. eag.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a compound's elemental formula. core.ac.uk This capability is crucial for confirming the identity of this compound in a sample or for identifying unknown metabolites. mdpi.com

For this compound (C₇H₅Cl₂NO₂), the theoretical monoisotopic mass is 219.9701 Da. An HRMS instrument could measure the mass of a peak in a sample to several decimal places. If the measured mass is, for example, 219.9703 Da, the low mass error provides extremely high confidence that the elemental composition is indeed C₇H₅Cl₂NO₂. This specificity helps to distinguish the target compound from other co-eluting matrix components or isobaric interferences that may have the same nominal mass but a different elemental formula. core.ac.ukmdpi.com

Spectroscopic Methods in Research Applications

While chromatography and mass spectrometry are essential for separation and detection, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for the unambiguous structural confirmation of this compound.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show a singlet for the three protons of the methyl ester group (-OCH₃) and two distinct signals in the aromatic region for the two protons on the pyridine (B92270) ring. The coupling pattern and chemical shifts of these aromatic protons would confirm the 3,5-substitution pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the five carbons of the dichlorinated pyridine ring.

This detailed structural map is crucial for synthesizing the compound, verifying its purity, and characterizing its structure without relying on a certified reference standard. Data from related dichlorinated picolinate (B1231196) structures can be used to predict the expected chemical shifts. chemicalbook.comepa.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupExpected Chemical Shift (ppm)Multiplicity
-OCH₃~3.8 - 4.0Singlet (s)
Aromatic C-H~7.5 - 8.5Doublet (d)
Aromatic C-H~7.5 - 8.5Doublet (d)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. By mapping the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity and purity of the compound.

The ¹H NMR spectrum is used to identify the different types of protons in the molecule. Based on the structure of this compound, one would anticipate specific signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl ester group. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the local electronic environment. The dichlorinated pyridine ring is electron-withdrawing, which would cause its protons to appear at a lower field (higher ppm value) compared to an unsubstituted pyridine ring. The methyl group of the ester would appear at a higher field (lower ppm value). Furthermore, the splitting pattern of the aromatic signals, dictated by spin-spin coupling (J), provides information on the relative positions of the protons on the ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom in this compound would produce a separate signal. The chemical shifts would confirm the presence of the carbonyl carbon of the ester, the methyl carbon of the ester, and the distinct carbons of the dichlorinated pyridine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.

As specific experimental NMR data for this compound is not widely available in the reviewed literature, the following table represents predicted, chemically plausible values based on its structure and data from analogous compounds. These values are for illustrative purposes to demonstrate how NMR data is presented and interpreted for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹HH-4~8.30Doublet (d)Aromatic proton between two chlorine atoms.
¹HH-6~8.65Doublet (d)Aromatic proton adjacent to the nitrogen atom.
¹H-OCH₃~3.95Singlet (s)Methyl ester protons.
¹³CC=O~164.0-Carbonyl carbon of the ester.
¹³C-OCH₃~53.0-Methyl carbon of the ester.
¹³CC-2~148.0-Carbon bearing the ester group.
¹³CC-3~138.0-Carbon bearing a chlorine atom.
¹³CC-4~141.0-Aromatic CH carbon.
¹³CC-5~130.0-Carbon bearing a chlorine atom.
¹³CC-6~152.0-Aromatic CH carbon adjacent to nitrogen.

Development and Validation of Research Analytical Methods

The development and validation of analytical methods are critical for ensuring that data generated in a research setting is reliable, accurate, and reproducible. For a compound like this compound, which may be analyzed in complex matrices such as soil, water, or agricultural products, a robust method is essential. The development process typically involves selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a selective detector like a mass spectrometer (MS).

Method development focuses on optimizing various parameters to achieve the desired performance. This includes selecting the appropriate chromatographic column, mobile phase composition and gradient (for LC) or temperature program (for GC), and detector settings to ensure the target analyte is well-separated from matrix interferences and produces a strong, reproducible signal.

Once developed, the method must be validated to demonstrate its suitability for the intended purpose. Validation is a systematic process that evaluates several key performance characteristics according to established guidelines, such as those from the International Council for Harmonisation (ICH) or specific regulatory bodies for environmental and food safety analysis.

Precision, Accuracy, and Sensitivity Assessments for Research Purposes

Precision, accuracy, and sensitivity are the cornerstones of method validation, quantifying the performance and reliability of the analytical procedure.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix (e.g., soil or water without the analyte). The sample is then processed through the entire analytical method, and the percentage of the spiked amount that is measured (% recovery) is calculated. For pesticide residue analysis, typical acceptance criteria for accuracy are within 70-120%. eurl-pesticides.eu

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses variability within a single day or analytical run, and intermediate precision (inter-day precision), which assesses variability across different days, analysts, or equipment. An RSD of ≤20% is generally considered acceptable for trace analysis. eurl-pesticides.eu

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mag.go.creurl-pesticides.eu These are crucial for determining if the method can measure residues at relevant research or regulatory levels.

The following table provides representative validation data for a hypothetical LC-MS/MS method for the determination of this compound in a soil matrix, based on typical performance criteria for pesticide analysis methods.

Table 3: Representative Performance Data for a Validated LC-MS/MS Method
ParameterSpike LevelResultAcceptance Criteria
Accuracy (Mean Recovery)10 µg/kg95%70 - 120%
Accuracy (Mean Recovery)100 µg/kg98%70 - 120%
Precision (Repeatability RSD)10 µg/kg8.5%≤ 20%
Precision (Intermediate RSD)10 µg/kg11.2%≤ 20%
Sensitivity (LOD)N/A1.0 µg/kgMethod Specific
Sensitivity (LOQ)N/A5.0 µg/kgMethod Specific

Matrix Effects and Sample Preparation Optimization

When analyzing samples from complex biological or environmental sources, co-extracted compounds from the sample matrix can interfere with the analysis, a phenomenon known as the matrix effect. mag.go.crnih.govmdpi.comulpgc.es In LC-MS/MS, these effects typically manifest as ion suppression or enhancement, where the matrix components either reduce or increase the ionization efficiency of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. mag.go.cr

A critical part of method development is therefore the optimization of the sample preparation procedure to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. mdpi.commdpi.comnih.gov A typical QuEChERS procedure involves:

Extraction: The sample (e.g., soil) is first hydrated and then extracted with an organic solvent like acetonitrile, along with salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and improve analyte partitioning.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific types of interferences. For example, Primary Secondary Amine (PSA) is used to remove organic acids and sugars, while C18 can remove non-polar interferences like lipids. Magnesium sulfate is also added to remove residual water.

The choice of extraction salts and d-SPE sorbents is optimized to maximize analyte recovery and minimize matrix effects for the specific analyte-matrix combination. Matrix effects are quantitatively assessed by comparing the response of an analyte in a standard solution prepared in a pure solvent to its response in a standard spiked into a blank matrix extract. To compensate for any remaining matrix effects, matrix-matched calibration standards are often used for quantification. mdpi.comulpgc.es

The table below outlines a typical optimized QuEChERS-based sample preparation protocol for the analysis of this compound from a challenging matrix like soil.

Table 4: Optimized QuEChERS Sample Preparation Protocol for Soil Matrix
StepProcedurePurpose
1. Sample Weighing & HydrationWeigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water.Ensures consistent sample size and facilitates solvent extraction.
2. Solvent ExtractionAdd 10 mL of acetonitrile. Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min.Extraction of the analyte from the soil into the acetonitrile phase. Salts induce phase separation.
3. CentrifugationCentrifuge at 4000 rpm for 5 minutes.Separates the acetonitrile supernatant from the solid soil matrix and aqueous layer.
4. d-SPE CleanupTransfer 6 mL of the acetonitrile supernatant to a 15 mL tube containing d-SPE sorbents (900 mg MgSO₄, 150 mg PSA, 150 mg C18).Removal of water (MgSO₄), organic acids (PSA), and non-polar interferences (C18) from the extract.
5. Final Centrifugation & AnalysisShake for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the final extract for LC-MS/MS analysis.Separates the cleaned extract from the d-SPE sorbents, providing a final sample ready for injection.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 3,5 Dichloropicolinate Analogues

Rational Design and Synthesis of Analogues for SAR Exploration

The rational design of analogues of picolinate-based compounds often begins with utilizing the structural skeletons of existing successful herbicides as a template. nih.govnih.gov This approach, a cornerstone of modern medicinal and agricultural chemistry, allows researchers to make targeted modifications to a known active molecule to explore and optimize its properties. drugdesign.org The process is an iterative cycle of designing, synthesizing, and testing new compounds to build a comprehensive understanding of the SAR. drugdesign.org

In the quest for new synthetic auxin herbicides, researchers have been inspired by recently launched picolinate (B1231196) compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govnih.gov A common strategy involves replacing specific atoms or functional groups on the picolinic acid scaffold to investigate their impact on herbicidal activity. For instance, studies have focused on replacing the chlorine atom at the 6-position of a picloram-like structure with a phenyl-substituted pyrazole (B372694) group. nih.gov This rational design choice aims to explore new chemical space and identify novel herbicidal molecules. nih.govmdpi.com

The synthesis of these rationally designed analogues is a critical step. For example, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized to assess their potential as potent herbicides. nih.govnih.gov This systematic synthesis of a library of related compounds allows for a thorough exploration of the SAR, identifying key structural features that govern the molecule's interaction with its biological target. oncodesign-services.com

Table 1: Examples of Synthesized Picolinic Acid Analogues and Their Rationale

Base Structure Modification Rationale for Design Reference
PicloramReplacement of 6-Cl with substituted pyrazoleTo explore novel chemical space and discover new herbicidal molecules. nih.gov nih.govmdpi.com
Halauxifen-methylIntroduction of various aryl substituents on a pyrazole ring at the 6-positionTo systematically probe the effect of different electronic and steric properties on herbicidal activity. nih.gov nih.gov
Picolinic Acid CoreVariation of substituents on the pyridine (B92270) ringTo understand the influence of different functional groups on biological activity and selectivity. mdpi.com mdpi.com

Correlations between Structural Features and Biological/Environmental Activity

SAR and SPR studies establish correlations between specific molecular features and the compound's performance, both in terms of its desired biological effect (e.g., herbicidal potency) and its environmental impact. The biological activity of compounds like phenoxyacetic acid derivatives, which are also auxin herbicides, is known to be heavily influenced by the number and position of substituents on the aromatic ring. researchgate.netmdpi.com

For picolinate derivatives, specific structural elements are crucial for their biological function. mdpi.com Studies on various derivatives have shown that:

Substituents on the Pyridine Ring: The nature and position of groups on the pyridine core can dramatically alter activity. For example, the presence of electron-withdrawing groups like halogens at the 3 and 5 positions is often important for activity. The substituent at the 6-position is a key area for modification to enhance potency and selectivity. nih.govmdpi.com

The Carboxylic Acid/Ester Group: The acidic group (or its ester form) is critical for mimicking the natural auxin, indole-3-acetic acid (IAA), and binding to the auxin receptors. oup.com

Research has demonstrated a clear relationship between the structure of picolinate derivatives and their herbicidal efficacy. In a study of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids, specific substitutions on the aryl ring of the pyrazole moiety led to significant differences in activity. For instance, compound V-7, which features a 4-chlorophenyl group, showed an IC₅₀ value (the concentration required to inhibit 50% of growth) against Arabidopsis thaliana root growth that was 45 times lower than the commercial herbicide halauxifen-methyl. nih.govnih.govmdpi.com Similarly, compound V-8 exhibited potent post-emergence herbicidal activity, superior to the established herbicide picloram. nih.govnih.gov

The environmental fate of these compounds is also linked to their structure. The persistence and mobility of a pesticide in soil and water are governed by its physicochemical properties, which are direct consequences of its molecular structure. sctm.mk Understanding these structure-property relationships is essential for designing herbicides that are effective against target weeds but have a minimal negative impact on the environment. rsc.org

Computational Chemistry and Molecular Docking in SAR/SPR Analysis

Computational tools have become indispensable in the study of SAR and SPR, allowing for the prediction of biological activity and the visualization of molecular interactions before a compound is synthesized. oncodesign-services.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a herbicide) when bound to a second (the receptor, e.g., a target protein). nih.gov For synthetic auxin herbicides like the analogues of methyl 3,5-dichloropicolinate, the primary target receptors are the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. oup.comnih.gov These proteins are components of an E3 ubiquitin ligase complex that mediates auxin responses in plants. oup.com

Docking studies help to elucidate how these herbicides bind within the auxin-binding pocket of the receptor. researchgate.net By modeling the interactions, researchers can understand why certain structural modifications enhance binding affinity while others diminish it. For example, molecular docking analyses revealed that a highly active compound, V-7, docked more intensively with the receptor auxin-signaling F-box protein 5 (AFB5) than picloram. nih.govnih.govmdpi.com This stronger interaction, likely involving specific hydrogen bonds and van der Waals contacts, provides a molecular basis for its enhanced herbicidal activity.

These computational models can visualize the ligand-protein complex, showing critical amino acid residues in the binding pocket that interact with the herbicide. oup.com This information is invaluable for the rational design of new analogues, guiding chemists to make modifications that are predicted to improve the "fit" and binding energy, thus increasing potency. youtube.com

Table 2: Key Protein Targets for Picolinate Herbicide Docking Studies

Protein Target Role in Plant Significance in Herbicide Action Reference
TIR1 (Transport Inhibitor Response 1)Auxin ReceptorPrimary binding site for natural auxin (IAA) and many synthetic auxin herbicides. oup.com oup.comresearchgate.net
AFB5 (Auxin-signaling F-box protein 5)Auxin ReceptorShows selective binding for certain classes of auxin herbicides, particularly pyridine-carboxylates. nih.govnih.gov nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. discoveryjournals.orgicps.it The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties. discoveryjournals.org

In the context of this compound analogues, QSAR models are built using a dataset of synthesized compounds for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. nih.gov The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can represent various aspects of the molecule, such as its size, shape, electronic properties (e.g., charge distribution), and lipophilicity. discoveryjournals.org

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. sctm.mkdiscoveryjournals.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation. icps.it

Once a validated QSAR model is established, it can be used to predict the activity of new, not-yet-synthesized compounds. discoveryjournals.org This predictive capability is a powerful tool in rational design, as it helps to prioritize the synthesis of candidates that are most likely to be highly active, thereby saving significant time and resources. discoveryjournals.orgicps.it For instance, a three-dimensional QSAR (3D-QSAR) model was constructed based on the IC₅₀ values of synthesized picolinic acid derivatives to guide the next steps of the synthetic strategy. nih.govnih.gov

Mechanistic Toxicological Investigations of Methyl 3,5 Dichloropicolinate

Cellular and Molecular Mechanisms of Toxicity

The interaction of a xenobiotic, such as Methyl 3,5-dichloropicolinate, with biological systems can trigger a cascade of events at the cellular and molecular level, ultimately leading to toxicity. These mechanisms often involve the disruption of fundamental cellular processes that are essential for survival and normal function.

Induction of Apoptosis and Necrosis Pathways

Chemical stressors can initiate programmed cell death, known as apoptosis, or induce a more chaotic form of cell death called necrosis. Apoptosis is a highly regulated process characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. This process is crucial for removing damaged or unwanted cells without initiating an inflammatory response. In contrast, necrosis is a pathological process resulting from acute cellular injury, leading to cell swelling, lysis, and the release of intracellular contents, which can trigger inflammation. The specific pathway induced by a toxicant often depends on the dose and the type of cellular damage.

Perturbation of Cellular Homeostasis and Stress Responses

Cells maintain a delicate balance of internal conditions, a state known as homeostasis. Toxic compounds can disrupt this balance, leading to cellular stress. The cell, in turn, activates a variety of stress response pathways to mitigate the damage and restore homeostasis. These responses can include the unfolded protein response in the endoplasmic reticulum, the heat shock response, and pathways that manage oxidative stress. If the cellular stress is too severe or prolonged, these adaptive responses can become overwhelmed, leading to cell dysfunction and death.

Interference with DNA Replication and Repair Mechanisms

The integrity of the genetic material is paramount for cell survival and proper function. Some chemical compounds or their metabolites can directly or indirectly damage DNA. This damage can interfere with the processes of DNA replication and transcription. Cells possess sophisticated DNA repair mechanisms to correct these lesions. However, if the damage is extensive or if the repair mechanisms are inhibited by the toxicant, it can lead to mutations, genomic instability, and ultimately, cell death or the development of cancer.

Biochemical Basis of Toxic Effects

The toxic effects of a chemical at the cellular level are often rooted in specific biochemical interactions. These can involve the disruption of enzymatic activities or the generation of harmful reactive molecules.

Enzyme Perturbation as a Mechanism of Toxicity

Enzymes are critical for virtually all biochemical reactions within a cell. Toxicants can interfere with enzyme function in several ways. They can act as inhibitors, either reversibly or irreversibly, by binding to the active site or an allosteric site of the enzyme. This inhibition can disrupt metabolic pathways, leading to the accumulation of toxic intermediates or a deficiency in essential products. Conversely, some chemicals can lead to the inappropriate activation of certain enzymes, also resulting in cellular dysfunction.

Oxidative Stress and Reactive Species Generation

A common mechanism of chemical-induced toxicity is the generation of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules through its antioxidant defenses. ROS, such as superoxide radicals and hydrogen peroxide, can damage cellular macromolecules, including lipids, proteins, and DNA. This oxidative damage can lead to lipid peroxidation, protein dysfunction, and DNA mutations, contributing to cellular injury and death.

Role of Metabolism in Toxicity (Toxication and Detoxication Pathways)

The biotransformation of xenobiotics, such as this compound, typically involves two phases of metabolism. Phase I (functionalization) reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent molecule. nih.gov These reactions can lead to either detoxification or, in some cases, "toxication" through the formation of reactive intermediates. nih.gov Phase II (conjugation) reactions then attach endogenous molecules to the metabolite, increasing water solubility and facilitating excretion. nih.gov

Environmental Toxicology from a Mechanistic Perspective

The environmental impact of a chemical is determined by its fate, persistence, and effects on non-target species. This includes its potential to bioaccumulate in organisms and undergo biotransformation in the environment.

Emerging Research Directions and Future Perspectives on Methyl 3,5 Dichloropicolinate

Novel Applications in Chemical Biology and Medicinal Chemistry

The rigid structure and specific substitution pattern of halogenated aromatics like Methyl 3,5-dichloropicolinate make them attractive scaffolds in the design of bioactive molecules. In medicinal chemistry, the strategic placement of halogen atoms is a well-established method for modulating a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and selectivity. mdpi.com

Researchers have successfully utilized dichlorinated aromatic rings, which are structurally related to this compound, to develop highly selective therapeutic agents. A notable example is the development of MGL-3196, a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov The core structure of this compound features a dichlorinated phenyl ring that is critical for its potent and selective activity, which is beneficial for treating dyslipidemia while avoiding adverse cardiac effects associated with THR-α activation. nih.gov

Similarly, other research has demonstrated the importance of the dichlorophenyl motif in creating selective modulators for G-protein coupled receptors (GPCRs). For instance, a potent and subtype-selective human dopamine D1 positive allosteric modulator (PAM), LY3154207, incorporates a 2,6-dichlorophenyl group. researchgate.net The substitution pattern was found to be crucial for a significant increase in potency. researchgate.net These examples underscore the potential of the dichlorinated scaffold, inherent in this compound, as a foundational element for designing next-generation selective therapeutics.

Compound/ScaffoldTarget Receptor/EnzymeTherapeutic Application/AreaKey Finding
MGL-3196Thyroid Hormone Receptor β (THR-β)DyslipidemiaThe dichlorinated core is key to achieving 28-fold selectivity for THR-β over THR-α, improving the safety profile. nih.gov
LY3154207Dopamine D1 Receptor (PAM)Lewy body dementiaThe 2,6-dichlorophenyl group led to a 25-fold increase in potency compared to related analogs. researchgate.net
DihydrochalconesSGLT2DiabetesStructural rigidification of a core scaffold, a common strategy for halogenated compounds, enhanced selectivity. mdpi.com

Advanced Computational and Modeling Approaches for Prediction and Design

Modern drug discovery and chemical research are increasingly driven by advanced computational and modeling techniques. These in silico methods allow for the rapid prediction of molecular properties, binding affinities, and potential biological activities, thereby accelerating the design-build-test-learn cycle. For a compound like this compound, these approaches are invaluable for exploring its potential and designing novel derivatives.

Molecular docking simulations, for example, can be used to predict how this compound and its analogs might bind to the active site of a specific protein target. This has been effectively demonstrated in studies of other heterocyclic compounds, where docking was used to identify potent inhibitors of Hepatitis B Virus (HBV) replication. mdpi.com Such simulations can guide the rational design of new molecules with improved potency and selectivity.

Furthermore, quantum chemical calculations can provide deep insights into the electronic structure of a molecule. mdpi.com These calculations can determine properties such as electrostatic potential and frontier molecular orbitals, which govern how the molecule interacts with biological targets. By understanding the electronic contributions of the chlorine atoms and the carboxylate group on the picolinate (B1231196) ring, researchers can fine-tune these properties to optimize interactions with a target enzyme or receptor. These predictive models, when validated experimentally, serve as powerful tools for navigating the vast chemical space of halogenated picolinates. mdpi.com

Integration with "Omics" Technologies for Comprehensive Biological Understanding

The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand complex biological systems. nih.govnih.gov Integrating these large-scale datasets provides a holistic view of the molecular and cellular mechanisms of disease and the effects of chemical compounds. nih.gov For halogenated compounds like this compound, this integrated approach offers a powerful means to uncover novel biological activities and mechanisms of action.

One key application is in the discovery of natural products. An integrated omics approach combining genomic sequencing and metabolomic analysis has been used to identify novel bioactive halogenated metabolites from marine bacteria. mdpi.com This strategy links the production of specific compounds to their underlying biosynthetic gene clusters, facilitating the discovery of new chemical entities and their biological functions. mdpi.com

In a therapeutic context, multi-omics analysis can elucidate how a compound affects cellular pathways on a global scale. By combining transcriptomic and metabolomic data, researchers can observe how a compound alters gene expression and, consequently, the metabolic profile of a cell. nih.gov This can reveal the mechanism of action, identify potential off-target effects, and discover biomarkers for a compound's efficacy. nih.govnih.gov This comprehensive systems-level understanding is crucial for advancing the development of halogenated picolinates as research tools or therapeutic candidates. mdpi.com

Challenges and Opportunities in Interdisciplinary Research of Halogenated Picolinates

The continued exploration of this compound and related halogenated picolinates presents both significant challenges and exciting opportunities that require interdisciplinary collaboration.

Challenges:

Synthetic Complexity: The synthesis of specifically substituted halogenated heterocycles can be complex, often requiring multi-step processes and specialized reagents. Developing more efficient and regioselective synthetic methods remains a key challenge for synthetic chemists.

Functional Validation: While computational models and omics data can generate hypotheses about a compound's function, experimental validation is essential. mdpi.com Discrepancies between computational predictions and real-world activity require iterative refinement of the models.

Understanding Halogen-Specific Effects: The precise role of halogen atoms in mediating biological effects (e.g., through halogen bonding) is an active area of research. A deeper understanding is needed to fully exploit their potential in rational drug design.

Opportunities:

Untapped Chemical Space: The chemical space of halogenated picolinates is vast and largely unexplored. There is a significant opportunity to create novel molecules with unique biological activities for use in agriculture, materials science, and medicine.

Targeted Therapies: The ability of halogens to confer high potency and selectivity, as seen with THR-β and D1 PAM modulators, presents a major opportunity for developing precisely targeted therapies for a range of diseases. nih.govresearchgate.net

Accelerated Discovery through Integration: The synergy between advanced computational modeling, high-throughput screening, and multi-omics analysis offers a powerful paradigm for accelerating the discovery and development of new halogenated compounds. This integrated, interdisciplinary approach will be crucial for unlocking the full potential of this chemical class.

Q & A

Q. What frameworks guide the development of environmentally sustainable synthesis protocols for this compound?

  • Methodological Answer: Apply GREEN Chemistry principles: minimize halogenated solvents, use biocatalysts for esterification, and perform life-cycle analysis (LCA) to quantify waste. Compare E-factor metrics across routes to prioritize atom-efficient methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.